

An In-Depth Technical Guide to the Influenza Virus NP (44-52) Peptide

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Compound of Interest

Compound Name: *Influenza virus NP (44-52)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza virus nucleoprotein (NP) peptide spanning amino acids 44-52. This peptide is a well-characterized, immunodominant epitope that elicits a robust cytotoxic T-lymphocyte (CTL) response in individuals expressing the human leukocyte antigen (HLA)-A1 allele. This document details its sequence, physicochemical properties, immunological characteristics, and the experimental methodologies used for its study, making it a valuable resource for researchers in immunology, virology, and vaccine development.

Peptide Sequence and Physicochemical Properties

The influenza A virus NP (44-52) peptide is a nonapeptide with the following amino acid sequence:

Sequence: Cys-Thr-Glu-Leu-Lys-Leu-Ser-Asp-Tyr (CTELKLSDY)[1]

This sequence is highly conserved across many influenza A virus strains, making it a key target for universal influenza vaccine strategies.[2] Its physicochemical properties are summarized in the table below.

Property	Value
Amino Acid Sequence	CTELKLSDY
Molecular Formula	C46H74N10O17S
Molecular Weight	1071.2 g/mol
HLA Restriction	HLA-A*01:01[3][4]

Immunological Properties

The NP (44-52) peptide is a crucial target for the cell-mediated immune response to influenza A virus infection. When presented by the MHC class I molecule HLA-A1 on the surface of infected cells, it is recognized by CD8+ cytotoxic T-lymphocytes (CTLs). This recognition triggers a cascade of events leading to the elimination of infected cells.

MHC Binding Affinity

The binding affinity of the NP (44-52) peptide to the HLA-A*0101 molecule is a critical determinant of its immunogenicity. While specific experimentally determined IC50 or KD values are not readily available in the public literature, predictive models based on the peptide's sequence suggest a moderate to high binding capacity. One study categorized peptides with IC50 values of less than 500 nM as having moderate binding capacity and has included NP (44-52) in this group.[5]

Cytotoxic T-Lymphocyte (CTL) Response

The NP (44-52) peptide is a dominant epitope for HLA-A1-restricted CTLs. The frequency of NP (44-52)-specific CTL precursors (CTLp) can be quantified using techniques such as the ELISPOT assay. The table below summarizes representative data on the frequency of these cells in healthy, HLA-A1-positive donors.

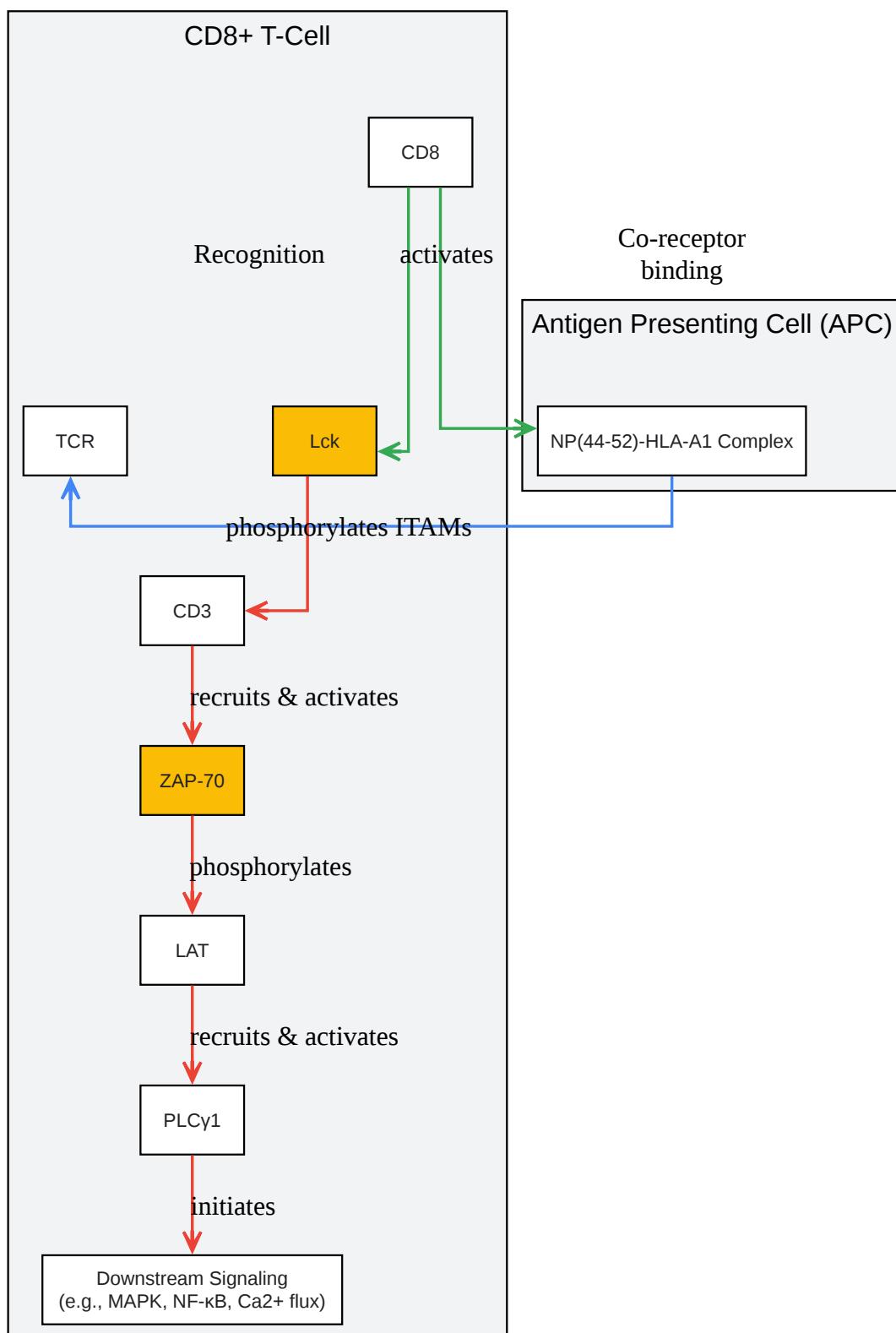
Donor Group	Mean Frequency of NP (44-52)-specific CTLp (per 2.5 x 10 ⁵ PBMC)	Reference
HLA-A1+, -A2+, -B8+, -B35+	Significantly higher (threefold) than other groups	[6]
HLA-A1+ (Donor 3)	31	[6]

Note: PBMC stands for Peripheral Blood Mononuclear Cells.

The functional avidity of NP (44-52)-specific T cells, which is the concentration of peptide required for 50% of maximal response (EC50), has been measured. In one study, the EC50 for NP (44-52)-specific T cells was determined to be 1 x 10⁻⁶ M.

Signaling Pathways

The recognition of the NP (44-52)-HLA-A1 complex by the T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions. The diagram below illustrates the initial steps of this pathway.

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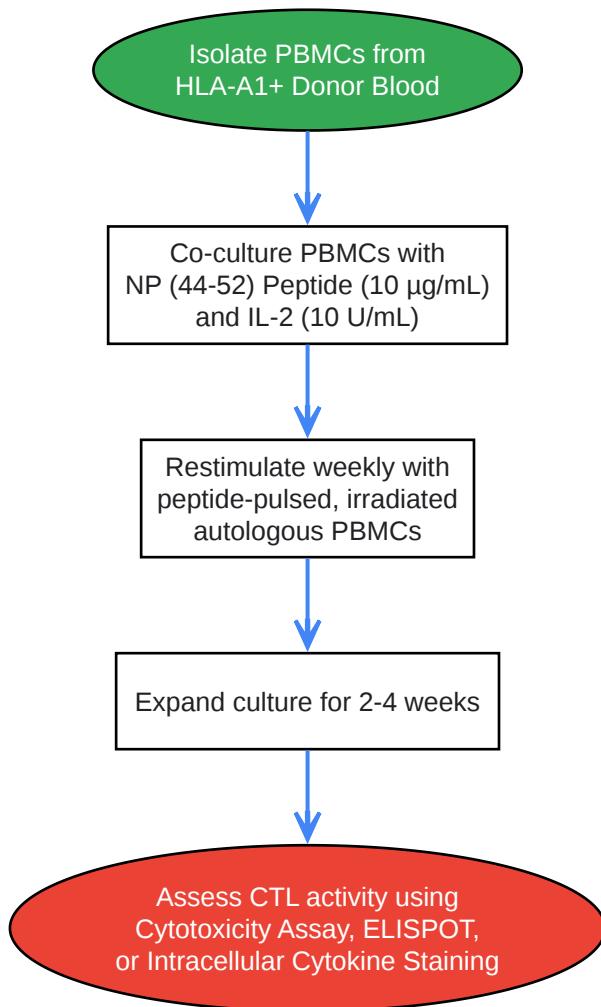
TCR signaling initiation upon pMHC recognition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the influenza NP (44-52) peptide.

In Vitro Generation of Peptide-Specific CTLs

This protocol describes the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to expand a population of CTLs specific for the NP (44-52) peptide.



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Workflow for in vitro generation of peptide-specific CTLs.

Methodology:

- PBMC Isolation: Isolate PBMCs from heparinized blood of a healthy, HLA-A1-positive donor using Ficoll-Paque density gradient centrifugation.
- Initial Stimulation: Resuspend PBMCs at a concentration of 2×10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin. Add the NP (44-52) peptide to a final concentration of 10 μ g/mL and recombinant human Interleukin-2 (IL-2) to a final concentration of 10 U/mL. Culture in a 24-well plate at 37°C in a 5% CO₂ incubator.
- Restimulation: After 7 days, and weekly thereafter, restimulate the cultures. Prepare stimulator cells by pulsing autologous PBMCs with 10 μ g/mL of the NP (44-52) peptide for 1 hour at 37°C, followed by irradiation (3000 rads). Add the irradiated, peptide-pulsed stimulator cells to the effector cell culture at a responder-to-stimulator ratio of 10:1. Add fresh IL-2 to a final concentration of 10 U/mL.
- Expansion and Maintenance: Expand the cultures for 2-4 weeks, monitoring cell viability and proliferation. Split the cultures as needed to maintain a cell density of 1-2 $\times 10^6$ cells/mL.
- Assessment of Specificity: After the expansion period, assess the specificity and functionality of the generated CTLs using the assays described below.

51Cr Release Cytotoxicity Assay

This assay measures the ability of NP (44-52)-specific CTLs to lyse target cells presenting the peptide.

Methodology:

- Target Cell Preparation: Use an HLA-A1-positive B-lymphoblastoid cell line (B-LCL) as target cells. Label the target cells with ⁵¹Cr by incubating 1×10^6 cells with 100 μ Ci of Na²⁵¹CrO₄ for 1 hour at 37°C.
- Peptide Pulsing: Wash the labeled target cells three times with complete medium. Resuspend the cells and pulse half of them with 10 μ g/mL of the NP (44-52) peptide for 1 hour at 37°C. The other half remains unpulsed as a negative control.

- Co-culture: Plate the labeled target cells (pulsed and unpulsed) in a 96-well U-bottom plate at 5×10^3 cells/well. Add the in vitro-generated CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Measurement of ⁵¹Cr Release: After incubation, centrifuge the plate and collect the supernatant. Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
 - Experimental Release: ⁵¹Cr release from target cells incubated with CTLs.
 - Spontaneous Release: ⁵¹Cr release from target cells incubated with medium alone.
 - Maximum Release: ⁵¹Cr release from target cells lysed with a detergent (e.g., 1% Triton X-100).

ELISPOT Assay for IFN- γ Secretion

This assay quantifies the number of NP (44-52)-specific, IFN- γ -secreting T cells.

Methodology:

- Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN- γ capture antibody overnight at 4°C.
- Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.
- Cell Plating: Add PBMCs or in vitro-generated CTLs to the wells at a concentration of 2×10^5 cells/well.
- Stimulation: Add the NP (44-52) peptide to the appropriate wells at a final concentration of 10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
- Spot Development: Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop. Stop the reaction by washing with water.
- Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This technique identifies and quantifies NP (44-52)-specific T cells based on their production of intracellular cytokines (e.g., IFN-γ, TNF-α) upon stimulation.

Methodology:

- Cell Stimulation: Stimulate 1 x 10⁶ PBMCs with the NP (44-52) peptide (10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6 hours at 37°C. Include negative and positive controls.
- Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8.
- Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).
- Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines, such as anti-human IFN-γ and anti-human TNF-α.
- Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of cells expressing IFN-γ and/or TNF-α in response to peptide stimulation.

Conclusion

The **influenza virus NP (44-52)** peptide is a critical component of the cellular immune response to influenza A virus. Its high degree of conservation and immunodominance in HLA-A1 positive individuals make it an attractive target for the development of universal influenza vaccines and immunotherapeutics. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this and other T-cell epitopes. A thorough understanding of the properties and immunological significance of peptides like NP (44-52) is essential for advancing the field of infectious disease research and improving public health.

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